molecular formula C13H10BrNO B1532187 2-(3-Bromobenzoyl)-4-methylpyridine CAS No. 1187166-77-3

2-(3-Bromobenzoyl)-4-methylpyridine

Cat. No.: B1532187
CAS No.: 1187166-77-3
M. Wt: 276.13 g/mol
InChI Key: GEMPDSAOMFCNSR-UHFFFAOYSA-N
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Description

2-(3-Bromobenzoyl)-4-methylpyridine is a chemical compound characterized by its bromobenzoyl group attached to a pyridine ring with a methyl substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromobenzoyl)-4-methylpyridine typically involves the bromination of benzoyl chloride followed by the introduction of the pyridine ring. The reaction conditions include the use of a brominating agent such as bromine in the presence of a catalyst, and the reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the initial formation of 3-bromobenzoyl chloride, followed by its reaction with 4-methylpyridine. The process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromobenzoyl)-4-methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridines or benzene derivatives.

Scientific Research Applications

2-(3-Bromobenzoyl)-4-methylpyridine has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is utilized in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Bromobenzoyl)-4-methylpyridine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-(3-Bromobenzoyl)-4-methylpyridine is compared with other similar compounds to highlight its uniqueness:

  • 3-Bromobenzoyl chloride: Similar in structure but lacks the pyridine ring, resulting in different reactivity and applications.

  • 4-Methylpyridine: Lacks the bromobenzoyl group, leading to different chemical properties and uses.

  • 2-Bromobenzoyl-3-methylpyridine: Similar structure but with a different position of the methyl group, affecting its reactivity and applications.

Properties

IUPAC Name

(3-bromophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-5-6-15-12(7-9)13(16)10-3-2-4-11(14)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMPDSAOMFCNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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